cyclopropylmethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-4-carboxylate
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Overview
Description
Cyclopropylmethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-4-carboxylate is a chemical compound known for its unique structure and properties. This compound features a cyclopropylmethyl group attached to a pyrimidine ring, which is further substituted with a pyridinyl group containing chloro and trifluoromethyl substituents. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropylmethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridinyl Intermediate: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine through the chlorination and fluorination of 3-picoline.
Coupling with Pyrimidine: The pyridinyl intermediate is then coupled with a pyrimidine derivative under specific reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
Cyclopropylmethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups on the pyridinyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidine ring, resulting in the formation of different oxidation states and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinyl derivatives, while oxidation and reduction can lead to different functionalized pyrimidine compounds .
Scientific Research Applications
Cyclopropylmethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of cyclopropylmethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A related compound with similar functional groups but lacking the pyrimidine ring.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Another similar compound with an amine group instead of the carboxylate ester.
Uniqueness
Cyclopropylmethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-4-carboxylate is unique due to its combination of a cyclopropylmethyl group, a pyridinyl ring with chloro and trifluoromethyl substituents, and a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
cyclopropylmethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3O2/c16-10-5-9(15(17,18)19)6-21-12(10)13-20-4-3-11(22-13)14(23)24-7-8-1-2-8/h3-6,8H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXPSTPYDRMBAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(=O)C2=NC(=NC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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